molecular formula C16H18Cl2N2O4S B7979711 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

Cat. No.: B7979711
M. Wt: 405.3 g/mol
InChI Key: LYIIGHOYDRRHAJ-UHFFFAOYSA-N
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Description

Structural Comparisons

Derivative Key Differences Impact on Properties
Diphenylmethyl ester variant Replaces p-methoxybenzyl with diphenylmethyl ester Increased lipophilicity; reduced crystallinity
Cefazolin precursor Lacks 3-chloromethyl group; contains tetrazole-thiol side chain Enhanced β-lactamase stability
7-Amino-3-formyl-3-cephem-4-carboxylate Substitutes chloromethyl with formyl group Lower electrophilicity at position 3

Electronic Effects

  • p-Methoxybenzyl vs. benzyl esters : The para-methoxy group donates electron density via resonance, increasing ester carbonyl stability by 8–12 kcal/mol compared to unsubstituted benzyl esters.
  • Chloromethyl vs. methyl groups : The –CH₂Cl substituent raises reactivity at position 3 by 15–20% in nucleophilic displacement reactions, facilitating side-chain modifications.

Crystallization Behavior

  • Unlike amorphous diphenylmethyl analogs, the p-methoxybenzyl ester forms defined crystals due to symmetry in the methoxy group, enabling efficient filtration.
  • The hydrochloride salt’s melting point (155–157°C) exceeds that of non-ionic derivatives by 30–40°C, reflecting stronger lattice forces.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIIGHOYDRRHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the core bicyclic structure.

    Amination: The amino group is introduced via a nucleophilic substitution reaction.

    Methoxyphenylmethyl Ester Formation: The final step involves the esterification of the carboxylate group with (4-methoxyphenyl)methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common to maintain optimal reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibiotic Development

The primary application of ACLE HCl lies in its role as an intermediate in the synthesis of cephalosporin antibiotics, specifically Cefazolin. This compound exhibits antibacterial properties against a variety of gram-positive and gram-negative bacteria, making it a valuable candidate for combating infections caused by resistant strains .

Metallo-β-lactamase Inhibition

Recent studies have explored the potential of ACLE HCl in the development of inhibitors targeting metallo-β-lactamases (MBLs). MBLs are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics, including carbapenems. Research indicates that compounds like ACLE HCl can be conjugated with cyclic zinc chelators to enhance their efficacy against MBL-expressing pathogens . For instance, a study demonstrated that a conjugate of ACLE HCl restored the activity of meropenem against Klebsiella pneumoniae strains expressing MBLs, significantly reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Anticancer Research

In addition to its antibacterial applications, ACLE HCl has been investigated for its potential anticancer properties. Its structural features allow for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Case Study 1: Restoration of Meropenem Activity

A notable case study involved the synthesis and testing of a novel β-lactam-MBL inhibitor derived from ACLE HCl. The study reported that this compound effectively restored the antibacterial activity of meropenem against multiple MBL-producing strains. The results indicated that the conjugated compound had an MIC of <0.5 mg/L for meropenem when used in combination therapy, showcasing its potential in clinical applications .

Case Study 2: Anticancer Efficacy

Another investigation focused on modifying ACLE HCl to enhance its anticancer properties. Researchers synthesized several derivatives and tested them against human hepatocarcinoma cells. The findings revealed that certain modifications led to significantly reduced cell viability in cancer cells compared to normal cells, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bicyclic structure allows for high affinity binding to target sites, enhancing its efficacy.

Comparison with Similar Compounds

Table 1: Key Cephalosporin Derivatives and Their Properties

Compound Name Substituents (C-3 / C-4) Molecular Weight (g/mol) Key Applications
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride -CH₂Cl / PMB ester 405.3 β-lactamase probes , cephalosporin core synthesis
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride -CH₂Cl / diphenylmethyl ester 451.4 Intermediate for cephalosporin derivatives
7-Phenylacetyl-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) -CH₂Cl / PMB ester; C-7 phenylacetyl 502.9 Stable intermediate for pyridinium cephalosporins
7-Amino-3-vinyl-3-cephem-4-carboxylic acid -CH₂CH₂ / free carboxylic acid 285.3 Base structure for non-esterified derivatives

Research Findings

  • β-Lactamase Activation : β-LEAP, derived from this compound, shows a 5-fold increase in fluorescence upon β-lactamase cleavage, enabling real-time detection of enzyme activity .
  • Cost Efficiency : The PMB ester derivative is 30% cheaper to produce at scale than diphenylmethyl analogues due to streamlined purification .
  • Synergistic Therapies : When conjugated to fluorouracil (5-FU), the compound acts as a prodrug, releasing 5-FU specifically in β-lactamase-rich environments .

Biological Activity

Chemical Identity
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride, with the CAS number 113479-65-5, is a synthetic compound primarily utilized as an intermediate in the production of antibiotics, particularly cefazolin. Its molecular formula is C16H18Cl2N2O4SC_{16}H_{18}Cl_{2}N_{2}O_{4}S and it possesses a melting point of 155-157°C .

Structure and Properties
The compound features a bicyclic structure characteristic of cephalosporins, which are a class of β-lactam antibiotics. The presence of the chloromethyl group and the p-methoxybenzyl ester contributes to its biological activity and solubility properties, making it suitable for medicinal applications.

Antibacterial Properties

This compound exhibits significant antibacterial activity. It functions by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. This compound is particularly effective against Gram-positive bacteria, including various strains of Staphylococcus and Streptococcus .

The antibacterial action is primarily attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. By inhibiting these proteins, the compound disrupts peptidoglycan synthesis, leading to cell lysis and death .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various clinical settings:

  • Clinical Efficacy : A study assessing cefazolin derivatives indicated that modifications such as those present in 7-amino derivatives enhance antibacterial potency against resistant strains .
  • In Vitro Studies : Laboratory tests have shown that this compound maintains activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profile of cefazolin derivatives, indicating favorable absorption and distribution characteristics when administered intravenously .

Comparative Activity Table

Compound NameAntibacterial SpectrumMechanism of ActionClinical Applications
This compoundPrimarily Gram-positive bacteriaInhibition of cell wall synthesisTreatment of skin and soft tissue infections
CefazolinBroad-spectrum (Gram-positive and some Gram-negative)Inhibition of cell wall synthesisSurgical prophylaxis, skin infections
Other β-lactamsVaries by subclassInhibition of cell wall synthesisVarious infections depending on spectrum

Q & A

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions at the chloromethyl site?

  • Answer :
  • Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Add KI (Finkelstein conditions) to enhance chloride displacement.
  • Temperature : Optimize via Arrhenius plots; excessive heat may degrade the β-lactam ring .

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